molecular formula C13H22N2O3 B1421044 Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1221818-08-1

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No. B1421044
M. Wt: 254.33 g/mol
InChI Key: DFRNFZFTUWABTE-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the CAS Number: 1221818-08-1 . It has a molecular weight of 254.33 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Supramolecular Chemistry Applications

  • The compound plays a significant role in supramolecular arrangements. It's been used in the preparation of various diazaspiro[4.5]decane derivatives, which are crucial in understanding the relationship between molecular structure and crystal arrangement. These studies provide insights into how substituents on the cyclohexane ring influence supramolecular structures, particularly in forming dimers and ribbons due to intermolecular interactions (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

  • This compound has been synthesized and used in peptide synthesis as a constrained surrogate for dipeptides. Its derivatives have been applied in the synthesis of tripeptide analogues, exhibiting potential as gamma-turn or distorted type II beta-turn mimetics. This application is crucial in the field of peptide chemistry and drug design (Fernandez et al., 2002).

Synthesis and Molecular Structure Analysis

  • Studies have been conducted on the relative configuration of various diazaspiro[4.5]decane compounds, including those substituted with tert-butyl groups. These analyses, involving NMR and other spectroscopic methods, are critical in understanding the stereochemistry and molecular structure of these compounds, which has implications in synthetic chemistry and material science (Guerrero-Alvarez et al., 2004).

Biologically Active Compound Synthesis

  • Tert-butyl diazaspiro[4.5]decane derivatives have been synthesized for potential use in developing new biologically active heterocyclic compounds. These compounds are significant in the field of medicinal chemistry and drug discovery (Moskalenko & Boev, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRNFZFTUWABTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678311
Record name tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

CAS RN

1221818-08-1
Record name tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Reactant of Route 6
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

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